A Technical Guide to Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate: Properties, Synthesis, and Applications
A Technical Guide to Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate, a fluorinated analog of phenylglycine that serves as a critical chiral building block in modern drug discovery. The strategic placement of the trifluoromethyl group at the ortho-position of the phenyl ring imparts unique physicochemical properties that are highly sought after in medicinal chemistry for enhancing metabolic stability and receptor binding affinity. This document delves into the compound's core properties, outlines robust synthetic and chiral resolution methodologies, explores its applications, and provides essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction and Strategic Importance
Phenylglycine and its derivatives are privileged scaffolds in pharmaceutical development. The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, is a well-established strategy for optimizing drug candidates.[1][2][3]
The Role of the Trifluoromethyl Group in Medicinal Chemistry
The CF3 group is a cornerstone of modern medicinal chemistry for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism. Replacing a metabolically vulnerable methyl or hydrogen group can significantly increase a drug's half-life.[1]
-
Increased Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic functional groups, altering ionization states and influencing drug-receptor interactions.
-
Bioisosteric Replacement: The CF3 group can act as a bioisostere for other chemical groups like methyl or isopropyl, allowing for steric modifications that can improve binding selectivity.[1]
Significance as a Chiral Intermediate
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate possesses a stereogenic center at the α-carbon. As most biological targets are chiral, the ability to synthesize enantiomerically pure drugs is paramount. This compound serves as a valuable starting material for asymmetric synthesis, enabling the construction of complex, single-enantiomer active pharmaceutical ingredients (APIs).[4] Its utility is particularly noted in the development of novel therapeutics for CNS disorders, such as potential antipsychotic or antidepressant agents.[4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's physical and analytical characteristics is essential for its effective use in a research setting.
Core Chemical Identity
Caption: Chemical Structure of the Topic Compound
Tabulated Physical and Chemical Properties
The following table summarizes the key properties for the compound, often supplied as its hydrochloride salt for improved stability and handling.
| Property | Value | Source(s) |
| Chemical Name | Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate | [5] |
| Synonym (HCl Salt) | methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride | [6] |
| CAS Number | 959139-69-6 (for hydrochloride salt) | [6] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5] |
| Molecular Weight | 233.19 g/mol (Free Base) 269.65 g/mol (HCl Salt) | [5][7] |
| Monoisotopic Mass | 233.06636 Da (Free Base) | [5] |
| Physical Form | Solid; White to yellow powder or crystals | [7] |
| Storage Temperature | Room temperature, sealed in a dry, inert atmosphere | [4][7] |
Predicted Spectroscopic Profile
Characterization of this molecule relies on standard analytical techniques. Below are the expected spectroscopic signatures.
-
¹H NMR (in CDCl₃):
-
~7.2-7.8 ppm: Multiplets corresponding to the 4 aromatic protons on the disubstituted phenyl ring.
-
~4.8-5.0 ppm: A singlet for the α-proton (CH-NH₂).
-
~3.7 ppm: A singlet for the 3 protons of the methyl ester (OCH₃).
-
~1.5-2.5 ppm: A broad singlet for the 2 amine protons (NH₂), which may exchange with D₂O.
-
-
¹³C NMR (in CDCl₃):
-
~172 ppm: Carbonyl carbon of the ester.
-
~120-140 ppm: Aromatic carbons, including a quartet for the carbon bearing the CF₃ group due to C-F coupling.
-
~124 ppm: A quartet for the CF₃ carbon (¹JCF ≈ 270-280 Hz).
-
~55-60 ppm: α-carbon.
-
~52 ppm: Methyl ester carbon.
-
-
¹⁹F NMR (in CDCl₃):
-
A singlet around -60 to -65 ppm is expected for the CF₃ group.
-
-
Infrared (IR) Spectroscopy:
-
3300-3400 cm⁻¹: N-H stretching of the primary amine.
-
~1740 cm⁻¹: C=O stretching of the ester.
-
1100-1300 cm⁻¹: Strong C-F stretching bands.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z ≈ 234.07
-
Synthesis and Chiral Resolution
The synthesis of non-natural amino acids like Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate requires a robust and reproducible methodology. The primary challenge lies not only in the construction of the racemic compound but, more critically, in its efficient resolution into single enantiomers.
Retrosynthetic Analysis and Synthetic Pathway
A common and logical approach to this molecule is a variation of the Strecker synthesis, starting from the commercially available 2-(trifluoromethyl)benzaldehyde.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: Synthesis of Racemic Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate
This protocol outlines a plausible laboratory-scale synthesis.
Step 1: Synthesis of 2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile (Strecker Reaction)
-
In a well-ventilated fume hood, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (5 mL per gram of aldehyde).
-
Add a solution of sodium cyanide (1.1 eq) in water, followed by ammonium chloride (1.2 eq) in water.
-
Stir the resulting mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude aminonitrile.
-
Scientist's Note (Causality): The Strecker synthesis is a classic, cost-effective method for producing α-amino acids from aldehydes.[8] Methanol is a suitable solvent for the aldehyde, while water is required for the cyanide and ammonium salts. The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide nucleophile.
-
Step 2: Hydrolysis to Racemic 2-amino-2-[2-(trifluoromethyl)phenyl]acetic Acid
-
Add the crude aminonitrile from Step 1 to a flask containing concentrated hydrochloric acid (12 M).
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.
-
Cool the reaction to room temperature and then neutralize carefully with a concentrated NaOH solution to a pH of ~6-7, which will precipitate the amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Scientist's Note (Causality): Strong acidic conditions are required to hydrolyze the nitrile functionality to a carboxylic acid. The reflux temperature accelerates this typically slow conversion. Neutralization is critical to isolate the zwitterionic amino acid product.
-
Step 3: Esterification to the Final Product
-
Suspend the racemic amino acid from Step 2 in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the solution and remove the solvent under reduced pressure. The resulting solid is the crude racemic hydrochloride salt of the title compound. It can be purified by recrystallization from a solvent system like methanol/diethyl ether.
-
Scientist's Note (Causality): The Fischer esterification under acidic conditions is a standard procedure. Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by another molecule of methanol. This method is highly effective for converting amino acids to their methyl esters.[8]
-
The Critical Step: Chiral Resolution
Obtaining a single enantiomer is crucial for pharmaceutical applications. The most common method for resolving racemic amino acids is through the formation of diastereomeric salts using a chiral resolving agent.
Caption: General synthesis and resolution workflow.
Protocol: Resolution with (+)-Tartaric Acid
-
Dissolve the racemic methyl ester hydrochloride (1.0 eq) in a suitable solvent like methanol or acetone.[9]
-
In a separate flask, dissolve a sub-stoichiometric amount of (+)-tartaric acid (e.g., 0.5-1.0 eq) in the same solvent, possibly with gentle heating.
-
Add the tartaric acid solution to the racemic ester solution.
-
Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of one diastereomeric salt.
-
Collect the crystals by filtration. This solid will be enriched in one enantiomer.
-
To determine enantiomeric excess (e.e.), a small sample of the salt is treated with a weak base (e.g., NaHCO₃ solution) and extracted with an organic solvent to liberate the free methyl ester. The e.e. is then measured using chiral HPLC.
-
The process of recrystallization can be repeated until the desired enantiomeric purity is achieved.
-
Scientist's Note (Trustworthiness): This protocol is self-validating. The success of the resolution is directly and quantitatively measured by chiral HPLC.[10][11] The choice of solvent is critical, as it dictates the differential solubility of the two diastereomeric salts, which is the basis for the separation.[9]
-
Applications in Research and Development
The primary value of this compound is as a versatile intermediate.[4]
-
Scaffold for CNS-Active Agents: The unique combination of the amino ester functionality and the trifluoromethylphenyl group makes it an attractive starting point for synthesizing libraries of compounds to be screened for activity against CNS targets.[4]
-
Asymmetric Synthesis: The enantiopure forms are used to introduce a specific stereocenter into a larger molecule, which is a fundamental strategy in total synthesis and drug development.
-
Peptide Modification: As a non-natural amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation or to probe peptide-protein interactions.[12]
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards. The hydrochloride salt is typically the form for which safety data is most available.
Hazard Identification
The compound is classified with several hazards.[6]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][15]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[15]
Conclusion
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate stands out as a high-value chemical intermediate. Its utility is driven by the strategic incorporation of a trifluoromethyl group and the presence of a chiral center, addressing two critical aspects of modern drug design: metabolic stability and stereospecificity. The synthetic and resolution pathways, while requiring careful execution, are based on well-established chemical principles, making this compound an accessible and powerful tool for medicinal chemists aiming to develop next-generation therapeutics.
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